2-Formamido-3-methylhexanoic acid
Description
Overview of Formyl Group Chemistry in Organic Synthesis
The formyl group is a simple yet highly versatile functional group in organic synthesis. Its introduction into a molecule, a process known as formylation, can serve multiple purposes. Primarily, the formyl group acts as a protecting group for primary and secondary amines. This protection is crucial in multi-step syntheses, such as peptide synthesis, where it prevents the nucleophilic amino group from participating in unwanted side reactions. The formyl group is stable under a variety of reaction conditions but can be readily removed under mild acidic or basic conditions, making it an ideal transient modification. nih.gov
Furthermore, the formyl group itself can be a precursor to other functional groups. For instance, it can be reduced to a methyl group or oxidized to a carboxylic acid, providing a pathway for further molecular diversification. The presence of the formyl group also influences the electronic and steric properties of the molecule, which can affect its reactivity and biological activity.
Significance of Substituted Hexanoic Acid Backbones in Chemical Research
The hexanoic acid backbone of 2-Formamido-3-methylhexanoic acid is another key feature contributing to its research interest. Hexanoic acid, a six-carbon carboxylic acid, and its substituted derivatives are prevalent in nature and have found numerous applications in various fields. For example, certain substituted hexanoic acid derivatives exhibit biological activity, acting as enzyme inhibitors or signaling molecules.
The specific substitution pattern in this compound, with a methyl group at the 3-position (the beta-position relative to the carboxyl group), is of particular interest. This β-methylation introduces a chiral center and can significantly influence the conformational preferences of the molecule. Such structural constraints are often critical for specific biological interactions. The precursor amino acid, 2-amino-3-methylhexanoic acid, also known as β-methylnorleucine, has been identified as a naturally occurring compound in some fungi and has been shown to induce plant resistance against temperature stress and pathogens. mdpi.com This inherent biological relevance of the backbone provides a strong impetus for investigating its N-formylated derivative.
Historical and Current Perspectives on N-Formylation Strategies
The N-formylation of amines, including amino acids, has been a subject of study for many years, leading to the development of a variety of synthetic methods. Historically, reagents like acetic formic anhydride (B1165640) were commonly used. google.com However, concerns over the stability and handling of such reagents have driven the development of more convenient and efficient modern methods.
Current N-formylation strategies often employ formic acid in the presence of an activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of a reactive intermediate. mdpi.com Other methods include the use of formamide (B127407), which can directly formylate amino groups at elevated temperatures. google.com More recent advancements have focused on developing milder and more environmentally friendly protocols. For instance, iodine has been shown to be an effective catalyst for the N-formylation of amines with formic acid under solvent-free conditions, offering high yields and compatibility with various functional groups. organic-chemistry.org Solid-phase synthesis techniques have also been adapted for the N-formylation of peptides, allowing for efficient synthesis and purification. mdpi.com
Rationale for Research on this compound within Contemporary Chemical Science
While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the properties of its constituent parts and related compounds. The interest in this molecule stems from several key areas:
Medicinal Chemistry and Drug Discovery: N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes in mammals, playing a role in the innate immune response. The structural features of this compound, particularly the β-methyl group, could lead to unique interactions with biological targets. Investigating its biological activity could unveil novel therapeutic agents.
Peptide and Peptidomimetic Synthesis: As a protected amino acid, this compound can be a valuable building block in the synthesis of complex peptides and peptidomimetics. The specific stereochemistry and conformational rigidity imparted by the β-methyl group could be exploited to design peptides with enhanced stability and specific biological functions.
Chemical Biology: The N-formyl group can serve as a handle for bioconjugation or as a probe to study biological processes. Understanding the synthesis and properties of this compound would expand the toolbox of chemical biologists for creating novel molecular probes.
Asymmetric Synthesis: The presence of two chiral centers in this compound makes it an interesting target for the development of new stereoselective synthetic methodologies.
In essence, the study of this compound lies at the intersection of synthetic methodology development, medicinal chemistry, and chemical biology, making it a compound of significant potential interest for contemporary chemical science.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-formamido-3-methylhexanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-4-6(2)7(8(11)12)9-5-10/h5-7H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
VFLXVVCIDJFCKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C(=O)O)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Formamido 3 Methylhexanoic Acid
Direct N-Formylation Approaches of 2-Amino-3-methylhexanoic Acid
The most direct route to 2-Formamido-3-methylhexanoic acid involves the N-formylation of its parent amino acid, 2-amino-3-methylhexanoic acid. This transformation focuses on the selective introduction of a formyl group (-CHO) onto the nitrogen atom of the amino group.
Reagent Selection and Reaction Conditions for N-Formylation
The selection of the formylating agent is critical for the successful synthesis of the target formamide (B127407). A variety of reagents and conditions have been developed for the N-formylation of amines and amino acids, which are applicable to 2-amino-3-methylhexanoic acid. nih.gov
One of the most common and straightforward methods involves the use of formic acid . The reaction can be performed by simply heating the amino acid with formic acid, often without the need for a solvent. nih.gov Alternatively, to facilitate the removal of the water byproduct, the reaction can be conducted in a solvent like toluene (B28343) with a Dean-Stark apparatus to drive the condensation. nih.gov
Another widely used approach is the mixed anhydride (B1165640) method, where formic acid is reacted with acetic anhydride to form formic-acetic anhydride in situ, which then readily formylates the amino group. This method is often carried out at low temperatures.
More recently, catalytic methods have been developed to improve efficiency and mildness of the reaction conditions. Lewis acid catalysts such as zinc chloride (ZnCl₂) and zinc oxide (ZnO) have been shown to effectively promote the formylation of amines with formic acid under mild, often solvent-free, conditions. nih.gov Another innovative and sustainable method employs dimethyl carbonate (DMC) in the presence of an acid catalyst, which can achieve high yields without the risk of racemization, a crucial factor when dealing with chiral amino acids. rsc.org
The table below summarizes common reagent systems for N-formylation.
| Formylating Agent | Catalyst/Co-reagent | Typical Conditions | Reference |
| Formic Acid | None | Heating (e.g., 80 °C), solvent-free | nih.gov |
| Formic Acid | Toluene | Reflux with Dean-Stark trap | nih.gov |
| Formic Acid | Lewis Acids (e.g., ZnCl₂, ZnO) | 70 °C, solvent-free | nih.gov |
| Acetic Anhydride / Formic Acid | None (forms mixed anhydride) | Low temperature (e.g., 0-50 °C) | N/A |
| Dimethyl Carbonate (DMC) | Acid catalyst | Varies | rsc.org |
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing the reaction is key to maximizing the yield of this compound while preserving its stereochemical integrity. Key parameters for optimization include temperature, reaction time, and the stoichiometry of reagents.
For reactions using formic acid, the temperature is a critical variable. While heating is necessary to drive the dehydration, excessive temperatures can lead to side reactions or racemization. The use of a Lewis acid catalyst like ZnCl₂ allows for lower reaction temperatures (around 70 °C) and can significantly shorten reaction times compared to the uncatalyzed thermal method. nih.gov The catalyst loading is also an important factor, with typical amounts ranging from 10 to 50 mol%. nih.gov
In the case of the dimethyl carbonate system, the choice of acid catalyst and the reaction medium are crucial for achieving high selectivity and conversion. rsc.org This method is particularly advantageous as it often proceeds under neutral or mildly acidic conditions, which helps to prevent epimerization at the α-carbon.
Selective formylation is also a consideration. When using formic acid, primary amines are generally formylated more readily than secondary amines, a principle that ensures selective N-formylation of the α-amino group without affecting other functionalities, should they be present and less reactive. nih.gov
Multistep Synthetic Routes to this compound
Multistep syntheses provide a versatile alternative for producing this compound, often allowing for greater control over the stereochemistry of the final product. These routes typically involve constructing the carbon skeleton first, followed by the introduction of the necessary functional groups.
Derivatization from Hexanoic Acid Precursors
A logical starting point for a multistep synthesis is a C6 carboxylic acid backbone. 3-Methylhexanoic acid serves as an ideal precursor as it already contains the correct carbon skeleton and the methyl group at the desired position. prepchem.com One established method to synthesize 3-methylhexanoic acid involves the malonic ester synthesis. This process starts with the alkylation of diethyl malonate with 2-bromopentane, followed by hydrolysis and decarboxylation to yield the target 3-methylhexanoic acid. prepchem.com
Once 3-methylhexanoic acid is obtained, the next critical step is the introduction of the amino group at the C-2 (alpha) position. A classic method to achieve this is the Hell-Volhard-Zelinsky reaction. This involves the α-bromination of the carboxylic acid using reagents like bromine (Br₂) with a catalytic amount of phosphorus tribromide (PBr₃), or N-bromosuccinimide (NBS). The resulting 2-bromo-3-methylhexanoic acid can then be converted to the corresponding amino acid, 2-amino-3-methylhexanoic acid, through reaction with ammonia (B1221849) (ammonolysis). This process typically produces a mixture of diastereomers that may require separation.
Incorporation of the Methyl Group via Stereocontrolled Additions
Controlling the stereochemistry at both the C-2 and C-3 positions is a significant challenge, as the natural form of the parent amino acid is the (2S, 3S) isomer. mdpi.com Stereocontrolled methods are therefore highly desirable.
Asymmetric synthesis strategies can be employed to control the stereocenter at C-3 during the formation of the carbon skeleton. For instance, a chiral auxiliary-mediated Michael addition can be used. In this approach, a chiral α,β-unsaturated acyl derivative (related to hexenoic acid) is reacted with a methyl organocuprate reagent. The chiral auxiliary, such as a derivative of a chiral oxazolidinone, directs the addition of the methyl group to one face of the double bond, thereby establishing the desired stereochemistry at C-3. rsc.org Subsequent removal of the auxiliary and further transformations would lead to a stereodefined 3-methylhexanoic acid derivative.
Asymmetric hydrogenation is another powerful tool. The hydrogenation of a suitable α,β-unsaturated precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), can introduce the C-3 methyl stereocenter with high enantioselectivity. researchgate.net
Introduction of the Formamido Moiety at the Alpha Position
The final stage of a multistep synthesis involves the formation of the formamido group at the C-2 position. This process consists of two key steps: the introduction of the amine functionality and its subsequent formylation.
As mentioned previously, the amino group can be introduced via the Hell-Volhard-Zelinsky reaction followed by amination. To achieve stereocontrol at the C-2 center, enzymatic resolution or asymmetric amination methods can be employed on the 2-bromo-3-methylhexanoic acid or a related keto-acid precursor.
Once the chiral 2-amino-3-methylhexanoic acid is synthesized and purified, the final N-formylation step is carried out. The methods for this transformation are identical to those described in the direct N-formylation approach (Section 2.1). nih.govrsc.org The choice of method will depend on the scale of the reaction and the desire to use mild conditions to avoid any potential racemization of the newly established chiral centers.
The table below outlines a representative multistep synthetic pathway.
| Step | Transformation | Typical Reagents | Precursor | Product |
| 1 | Malonic Ester Synthesis | 1. NaOEt, Diethyl malonate 2. 2-Bromopentane 3. KOH, H₂O 4. H₃O⁺, Heat | 2-Bromopentane | 3-Methylhexanoic acid |
| 2 | Alpha-Bromination | Br₂, PBr₃ (cat.) or NBS | 3-Methylhexanoic acid | 2-Bromo-3-methylhexanoic acid |
| 3 | Amination | Excess NH₃ | 2-Bromo-3-methylhexanoic acid | 2-Amino-3-methylhexanoic acid |
| 4 | N-Formylation | HCOOH, Heat | 2-Amino-3-methylhexanoic acid | This compound |
Chemo- and Regioselective Synthesis of this compound
The synthesis of this compound, a non-proteinogenic amino acid derivative, requires precise control over chemical reactions to ensure the desired functional groups are introduced at specific positions within the molecule, a concept known as chemo- and regioselectivity. Achieving this selectivity is paramount to avoid the formation of unwanted byproducts and to maximize the yield of the target compound.
One plausible synthetic route involves the selective formylation of the amino group of 2-amino-3-methylhexanoic acid. The challenge in this step lies in preventing the competing formylation of the carboxylic acid group. This can be addressed by employing a protecting group strategy for the carboxylic acid, such as esterification, prior to the formylation reaction. Following the selective N-formylation, the protecting group can be removed under mild conditions to yield the final product.
Alternatively, a chemo- and regioselective approach could involve the use of specific formylating agents that preferentially react with the amino group. For instance, the use of formic acid in the presence of a coupling agent or the application of enzymatic catalysis could offer high selectivity. Research into the synthesis of other functionalized amino acids has shown that enzymatic approaches can provide exceptional chemo- and regioselectivity under mild reaction conditions. nih.gov
A hypothetical reaction scheme starting from 2-amino-3-methylhexanoic acid could proceed as follows:
Protection of the Carboxylic Acid: The carboxylic acid group of 2-amino-3-methylhexanoic acid is esterified to a methyl or ethyl ester.
Selective N-Formylation: The resulting amino ester is then treated with a formylating agent such as ethyl formate (B1220265) or a mixed anhydride of formic acid. This step must be carefully controlled to prevent side reactions.
Deprotection: The ester group is hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid, yielding this compound.
The success of this synthetic pathway hinges on the careful optimization of reaction conditions for each step to ensure high chemo- and regioselectivity.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves a focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. unibo.it
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. unibo.it Traditional organic solvents are often volatile, flammable, and toxic. For the synthesis of this compound, several greener solvent options can be considered.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net While the solubility of some organic reactants in water can be a challenge, the use of co-solvents or phase-transfer catalysts can often overcome this limitation. For the N-formylation of an amino acid, performing the reaction in an aqueous medium could significantly improve the environmental profile of the process.
Other green solvents include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better safety and environmental profile compared to many conventional solvents. mdpi.com Solvent-free, or mechanochemical, synthesis is another promising approach where reactions are carried out by grinding solid reactants together, eliminating the need for a solvent entirely. researchgate.netresearchgate.net
The following table illustrates a comparison of traditional and green solvents that could be applicable to the synthesis of this compound.
| Solvent Class | Example Solvent | Key Considerations for Synthesis |
| Traditional | Dichloromethane | Good solvent for many organic reactions, but is a suspected carcinogen and environmentally persistent. unibo.it |
| Traditional | Toluene | Effective solvent, but is a volatile organic compound (VOC) with neurological toxicity. mdpi.com |
| Green | Water | Non-toxic and non-flammable, but may require strategies to solubilize organic reactants. researchgate.net |
| Green | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, high boiling point, and lower toxicity than THF. mdpi.com |
| Green | Cyclopentyl methyl ether (CPME) | Lower peroxide formation risk than THF and diethyl ether, and good stability. mdpi.com |
| Solvent-Free | Mechanochemistry | Eliminates solvent waste, can lead to shorter reaction times and different product selectivity. researchgate.netresearchgate.net |
Catalyst Development for Sustainable Synthesis
Catalysts play a vital role in green chemistry by enabling reactions to proceed more efficiently, under milder conditions, and with higher selectivity. For the synthesis of this compound, the development of sustainable catalysts is a key area of research.
Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.orgrsc.org For the N-formylation step, a solid acid catalyst could potentially be used to activate the formylating agent, facilitating a more efficient and selective reaction.
Biocatalysis, using isolated enzymes or whole microorganisms, offers another powerful approach for sustainable synthesis. Enzymes operate under mild conditions (temperature and pH) in aqueous environments and can exhibit exceptional chemo-, regio-, and stereoselectivity. nih.gov A lipase (B570770) or a formamidase could potentially be employed for the selective formylation or hydrolysis steps in the synthesis of this compound.
Recent advancements in catalyst design focus on using earth-abundant and non-toxic metals, moving away from precious metal catalysts like palladium or rhodium. titech.ac.jpsciencedaily.com For instance, iron or copper-based catalysts could be explored for various transformations in the synthetic sequence.
The table below summarizes potential catalyst types for a greener synthesis of this compound.
| Catalyst Type | Example | Potential Application in Synthesis | Advantages |
| Homogeneous | Rhodium or Ruthenium complexes | Asymmetric hydrogenation if a chiral center is introduced via this method. researchgate.net | High activity and selectivity. |
| Heterogeneous | Solid Acid Catalysts (e.g., Zeolites) | Esterification of the carboxylic acid or selective formylation. | Ease of separation and reusability. mdpi.com |
| Biocatalyst | Lipase or Amidase | Selective esterification/hydrolysis or N-formylation. | High selectivity, mild reaction conditions, biodegradable. nih.gov |
| Organocatalyst | Thio-urea based catalysts | Potential for asymmetric reactions in the synthesis pathway. nih.gov | Metal-free, often lower toxicity. |
By integrating chemo- and regioselective strategies with the principles of green chemistry, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally sustainable.
Stereochemical Aspects and Chiral Synthesis of 2 Formamido 3 Methylhexanoic Acid
Analysis of Chiral Centers within the 2-Formamido-3-methylhexanoic Acid Structure
The structure of this compound contains two adjacent stereogenic centers, or chiral centers, at the C2 and C3 positions of the hexanoic acid backbone. The C2 carbon is bonded to a hydrogen atom, a carboxyl group, a formamido group, and the C3 carbon. The C3 carbon is attached to a hydrogen atom, a methyl group, a propyl group, and the C2 carbon. The presence of these two distinct chiral centers means that the molecule can exist as four possible stereoisomers.
These stereoisomers consist of two pairs of enantiomers. The diastereomeric pairs are referred to as syn and anti, depending on the relative configuration of the substituents at C2 and C3.
| Stereoisomer Configuration | Relationship to (2S,3S) | Stereochemical Family |
|---|---|---|
| (2S,3S) | - | Enantiomer of (2R,3R) |
| (2R,3R) | Enantiomer | Enantiomer of (2S,3S) |
| (2S,3R) | Diastereomer | Enantiomer of (2R,3S) |
| (2R,3S) | Diastereomer | Enantiomer of (2S,3R) |
Asymmetric Synthesis Approaches to Enantiopure this compound
The synthesis of a single, enantiopure stereoisomer of this compound requires precise control over the formation of the two chiral centers. The primary strategies to achieve this are the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of β-methyl-α-amino acids like 2-amino-3-methylhexanoic acid, a common approach involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. nih.gov
A well-established method uses Evans oxazolidinone auxiliaries or pseudoephedrine-derived amides. wikipedia.orgnih.gov For instance, a chiral auxiliary could be attached to a glycine precursor. The resulting adduct can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The steric bulk of the auxiliary directs the incoming electrophile to a specific face of the enolate, leading to the formation of one diastereomer in preference to the other. To construct this compound, a sequential alkylation could be envisioned. After cleavage of the auxiliary, the resulting chiral amino acid would be formylated. Pseudoephenamine, an analog of pseudoephedrine, has been shown to be a superior chiral auxiliary in some cases, providing high diastereoselectivities, especially in the formation of quaternary centers. nih.gov
| Chiral Auxiliary Type | Reaction Step | Electrophile | Reported Diastereomeric Ratio (d.r.) for Analogous Systems |
|---|---|---|---|
| Pseudoephedrine/Pseudoephenamine | Alkylation of Glycine Enolate | Alkyl Halide | >95:5 nih.gov |
| Evans Oxazolidinone | Alkylation of Glycine Enolate | Alkyl Halide | >97:3 researchgate.net |
| BINOL-based | Alkylation of Glycine Derivative | Alkyl Halide | up to 86:14 wikipedia.org |
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Key strategies applicable to the synthesis of this compound include asymmetric hydrogenation and conjugate additions.
One potential route involves the asymmetric hydrogenation of a β-substituted dehydroamino acid ester using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. ajchem-b.comresearchgate.net This reaction would stereoselectively form the C2 amine-bearing stereocenter. A rhodium-catalyzed asymmetric hydrogenation of β-branched enol esters has been developed as a route to β-chiral primary alcohols, demonstrating a related transformation. nih.gov Similarly, ruthenium catalysts have been used for the asymmetric hydrogenation of β-keto esters to furnish chiral β-hydroxy esters with high enantiopurity. acs.orgresearchgate.net
| Catalytic Method | Substrate Type | Catalyst System | Typical Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Asymmetric Hydrogenation | β-Keto Ester | Ru-BINAP | >98% acs.org |
| Asymmetric Hydrogenation | β-Branched Enol Ester | Rh-(S)-SKP | up to 99% nih.gov |
| Asymmetric Michael Addition | 1,3-Dicarbonyl to Nitroalkene | Ni(II)-Diamine Complex | up to 97% acs.org |
Diastereoselective Control in the Synthesis of this compound
When synthesizing a molecule with two or more stereocenters, controlling the relative stereochemistry between them (syn vs. anti) is crucial. This is known as diastereoselective control.
In chiral auxiliary-based methods, the inherent chirality and conformation of the auxiliary dictate the facial selectivity of the reaction, thereby controlling the diastereomeric outcome. wikipedia.orgnih.gov For example, in the alkylation of a pseudoephedrine amide, the product is typically formed syn to the auxiliary's methyl group and anti to its hydroxyl group. wikipedia.org
Catalytic methods can also be tuned for high diastereoselectivity. Asymmetric Michael additions, for example, can establish two new stereocenters with high relative and absolute control. mdpi.comresearchgate.net The geometry of the transition state, influenced by the catalyst, substrate, and reaction conditions, determines which diastereomer is formed preferentially. Strategies for the diastereoselective synthesis of highly substituted cyclohexanones and other cyclic systems often rely on cascade Michael reactions that proceed with excellent diastereoselectivity. nih.govacs.orgnih.govnih.gov
Resolution Techniques for Racemic this compound
An alternative to asymmetric synthesis is the preparation of a racemic mixture of all four stereoisomers, followed by separation, a process known as resolution. For amino acid derivatives, enzymatic resolution is a particularly powerful technique.
Enzymatic resolution relies on the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For N-formylated amino acids, enzymes like acylase I or specific L-carbamoylases are highly effective. nih.govharvard.eduharvard.edu
For a racemic mixture of this compound, an L-selective acylase would hydrolyze the formyl group from the (2S)-configured enantiomers ((2S,3S) and (2S,3R)) to produce the corresponding free amino acids. nih.govresearchgate.net The unreacted (2R)-configured N-formylated enantiomers ((2R,3R) and (2R,3S)) could then be separated from the free amino acids. This method provides access to both enantiomeric series.
A more advanced approach is dynamic kinetic resolution (DKR). In DKR, the enzymatic resolution is combined with an in-situ method to racemize the unreacted enantiomer. nih.govresearchgate.netnih.gov This allows the entire racemic starting material to be converted into a single, desired enantiomer, achieving a theoretical yield of 100%. nih.gov This has been demonstrated for various N-formyl and N-carbamoyl amino acids using a combination of an L-carbamoylase and a racemase. nih.govresearchgate.net
| Enzyme | Substrate | Product (L-Amino Acid) | Unreacted Substrate (D-N-Formyl-Amino Acid) | Conversion |
|---|---|---|---|---|
| Acylase I | rac-N-Formyl-amino acid | >99% e.e. | >99% e.e. | ~50% |
| L-Carbamoylase + Racemase (DKR) | rac-N-Formyl-amino acid | >99.5% e.e. | - | >95% |
Data based on reported values for analogous systems. nih.govharvard.edu
Chemical Resolution with Chiral Resolving Agents
The separation of a racemic mixture of this compound into its individual enantiomers can be accomplished through chemical resolution. This classical technique relies on the reaction of the racemic acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. libretexts.org Since enantiomers possess identical physical properties, direct separation is challenging; however, the resulting diastereomers have distinct physical characteristics, such as solubility, which allows for their separation. libretexts.org
For a racemic carboxylic acid like this compound, the most common approach involves the use of an enantiomerically pure chiral base. libretexts.orgpharmtech.com The reaction between the racemic acid and the chiral base leads to the formation of two diastereomeric salts.
The general process can be illustrated as follows:
(Step 1: Salt Formation) A solution of racemic this compound is treated with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). This results in a mixture of two diastereomeric salts: [(R)-acid-(R)-base] and [(S)-acid-(R)-base].
(Step 2: Diastereomer Separation) The mixture of diastereomeric salts is then separated, most commonly by fractional crystallization. libretexts.org This method exploits the different solubilities of the two diastereomeric salts in a given solvent. One diastereomer will typically crystallize out of the solution first, allowing it to be isolated by filtration, while the other remains dissolved. wikipedia.org The efficiency of this separation can be highly dependent on the choice of both the resolving agent and the solvent. sigmaaldrich.com
(Step 3: Regeneration of Enantiomer) After separation, the pure diastereomeric salt is treated with a strong acid (e.g., hydrochloric acid). This reaction protonates the carboxylate of the desired enantiomer and neutralizes the chiral base, breaking the salt. The pure enantiomer of this compound can then be isolated from the mixture. libretexts.org The chiral resolving agent can often be recovered for reuse. sigmaaldrich.com
The selection of an appropriate chiral resolving agent is crucial for a successful resolution. A variety of chiral bases, both naturally occurring and synthetic, are available for the resolution of racemic acids. libretexts.org The choice depends on factors like the ease of separation of the resulting diastereomeric salts and the cost and availability of the resolving agent. libretexts.org
Table 1: Common Chiral Resolving Agents for Racemic Acids
| Chiral Resolving Agent | Type of Agent | Typical Application |
|---|---|---|
| (+)- or (-)-1-Phenylethylamine | Synthetic Base | Forms diastereomeric salts with chiral acids. libretexts.org |
| (+)- or (-)-Cinchonidine | Natural Alkaloid Base | Used to resolve chiral acids through diastereomeric salt formation. sigmaaldrich.com |
| (-)-Brucine | Natural Alkaloid Base | Frequently used for resolving racemic acids due to its ready availability. libretexts.org |
| (+)-Quinidine | Natural Alkaloid Base | Forms diastereomeric salts with chiral acids. sigmaaldrich.com |
| (-)-Quinine | Natural Alkaloid Base | A commonly used resolving agent for chiral acids. libretexts.org |
Advanced Structural Characterization Methodologies for 2 Formamido 3 Methylhexanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is an unparalleled technique for elucidating the precise three-dimensional structure of organic molecules in solution. For 2-Formamido-3-methylhexanoic acid, a suite of NMR experiments is required to assign all proton and carbon signals and to map out the connectivity and spatial relationships within the molecule.
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of this compound provides critical information about the chemical environment of each proton. The formyl proton (-CHO) is expected to appear as a distinct singlet or a doublet if coupled to the amide proton, typically in the downfield region around 8.0-8.5 ppm. The alpha-proton (H-2), being adjacent to both the amide and the carboxylic acid groups, would likely resonate between 4.0 and 4.5 ppm. The signals for the protons on the hexanoic acid backbone (H-3, H-4, H-5, and the methyl groups) would appear further upfield. The diastereotopic nature of protons near the chiral centers at C-2 and C-3 would result in complex splitting patterns, requiring two-dimensional techniques for full interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Formyl H | ~8.2 | s |
| Amide NH | ~7.0 - 8.0 | d |
| H-2 (α-proton) | ~4.3 | m |
| H-3 | ~1.9 | m |
| H-4 (CH₂) | ~1.2 - 1.5 | m |
| H-5 (CH₂) | ~1.2 - 1.5 | m |
| H-6 (CH₃) | ~0.9 | t |
| 3-methyl (CH₃) | ~0.9 | d |
| Carboxyl OH | >10.0 | br s |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
A ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon of the carboxylic acid group is typically the most downfield signal, expected around 170-180 ppm. The formyl carbonyl carbon will also be in the carbonyl region, generally around 160-165 ppm. The alpha-carbon (C-2) would appear around 50-60 ppm, with the remaining aliphatic carbons of the hexanoyl chain resonating at higher fields (upfield).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (Carboxyl) | ~175 |
| Formyl Carbonyl | ~163 |
| C-2 (α-carbon) | ~55 |
| C-3 | ~38 |
| C-4 | ~28 |
| C-5 | ~22 |
| C-6 | ~14 |
| 3-methyl Carbon | ~16 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the complex proton and carbon signals and to determine the molecule's conformation, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the proton connectivity throughout the carbon backbone, for instance, from H-2 through to the terminal H-6 protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. massbank.eu This is crucial for identifying quaternary carbons and for connecting different spin systems, such as linking the formyl proton to the alpha-carbon (C-2). massbank.eu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This information is vital for determining the molecule's preferred conformation and the relative stereochemistry of its chiral centers.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing polar molecules like N-formylated amino acids. In positive ion mode, the molecule would be expected to be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed. High-resolution ESI-MS can provide a highly accurate mass measurement, which is used to confirm the elemental composition of the compound. Tandem MS (MS/MS) experiments on the isolated molecular ion would reveal characteristic fragmentation patterns, such as the loss of water (H₂O), carbon monoxide (CO), and the formyl group. nih.gov The addition of a formyl group results in a mass shift of 28 Da compared to the parent amino acid. nih.gov
Table 3: Expected ESI-MS Ions for this compound (Molecular Formula: C₈H₁₅NO₃, Molecular Weight: 173.21 g/mol )
| Ion | Expected m/z | Ionization Mode |
| [M+H]⁺ | 174.11 | Positive |
| [M+Na]⁺ | 196.09 | Positive |
| [M-H]⁻ | 172.10 | Negative |
| [M+HCOO]⁻ | 218.10 | Negative |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Due to the polar nature and low volatility of N-formylated amino acids, direct analysis by GC-MS is challenging. thermofisher.com Therefore, a chemical derivatization step is necessary to make the analyte suitable for gas chromatography. thermofisher.comsigmaaldrich.com This process involves converting the polar functional groups (carboxylic acid and N-H of the amide) into less polar, more volatile moieties. sigmaaldrich.com
Common derivatization strategies include:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reacting with an alcohol in acidic conditions.
Silylation: Active hydrogens on the carboxylic acid and amide groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. thermofisher.comsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. thermofisher.com
Once derivatized, the compound can be separated by GC and analyzed by MS. The electron ionization (EI) mass spectrum of the derivatized compound will show a molecular ion and a series of fragment ions. These fragmentation patterns are often highly reproducible and can serve as a fingerprint for the identification of the compound. For example, the loss of the ester group is a common and diagnostically significant fragmentation pathway for derivatized amino acids. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes.
For this compound, these techniques are crucial for confirming the presence of its key functional groups: the carboxylic acid and the formamido (amide) group. The carboxylic acid group is identifiable by a very broad O-H stretching band in the IR spectrum, typically appearing in the 2500-3300 cm⁻¹ region, and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. docbrown.info The formamido group exhibits a characteristic N-H stretching vibration in the region of 3200-3400 cm⁻¹ and a strong C=O stretching vibration (Amide I band) near 1650 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and hexanoic acid backbone appear just below 3000 cm⁻¹.
Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. mdpi.com The C-C backbone and C-H bending modes of the alkyl chain would produce distinct signals. researchgate.net The carbonyl (C=O) stretching bands of both the carboxylic acid and the amide are also Raman active. mdpi.com By analyzing the positions, intensities, and shapes of the peaks in both IR and Raman spectra, a detailed vibrational profile of this compound can be constructed, confirming its molecular structure.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak or not observed |
| Carboxylic Acid | C=O stretch | 1700-1725 | 1700-1725 |
| Carboxylic Acid | C-O stretch | ~1300 | ~1300 |
| Formamide (B127407) | N-H stretch | 3200-3400 | 3200-3400 |
| Formamide | C=O stretch (Amide I) | ~1650 | ~1650 |
| Formamide | N-H bend (Amide II) | ~1550 | ~1550 |
| Alkyl Chain | C-H stretch | 2850-2960 | 2850-2960 |
Note: The exact positions of the peaks can vary based on the sample's physical state (solid, liquid) and intermolecular interactions like hydrogen bonding.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For chiral molecules like this compound, single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of its stereocenters. wikipedia.orgusm.edu
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be deduced. For enantiomerically pure samples, crystallization occurs in one of the 65 chiral Sohncke space groups. wikipedia.org By employing anomalous dispersion, a technique first used by Johannes Martin Bijvoet in 1951, the absolute spatial arrangement (R or S configuration) at each chiral center can be established. wikipedia.org
In the crystal structure of a related amino acid, L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), the molecules exist as zwitterions and are linked by N—H···O hydrogen bonds, forming layered structures. researchgate.net A similar arrangement would be anticipated for this compound, with extensive hydrogen bonding involving the carboxylic acid and formamido groups, which would significantly influence the crystal packing. The hydrophobic alkyl side chains would likely segregate into distinct regions within the crystal lattice. researchgate.net
Table 2: Illustrative X-ray Crystallographic Data for a Related Amino Acid (L-Isoleucine Polymorph)
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Molecules per Asymmetric Unit | 4 |
| Key Interactions | N—H···O Hydrogen Bonds |
Source: Data derived from the crystallographic study of an L-isoleucine polymorph. researchgate.net This table illustrates the type of data obtained from an X-ray crystallographic analysis.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereochemical Assignments
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is exceptionally sensitive to the stereochemical features of a molecule and is widely used for assigning absolute configurations. nih.gov
The chromophores in this compound—the carboxylic acid group and the formamido group—are expected to give rise to distinct signals, known as Cotton effects, in the CD spectrum. The carboxylic acid group typically shows an n → π* transition around 200-220 nm, while the formamido (amide) group exhibits an n → π* transition around 210-230 nm and a π → π* transition below 200 nm. The sign (positive or negative) and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral centers.
To assign the absolute configuration, the experimental CD spectrum is often compared with spectra predicted by quantum mechanical calculations, such as those based on Density Functional Theory (DFT). nih.govmetu.edu.tr By calculating the theoretical CD spectra for both possible enantiomers (e.g., (2R,3R) and (2S,3S)), a match with the experimental spectrum allows for a confident assignment of the absolute stereochemistry. nih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be a powerful complementary technique for stereochemical assignment, particularly when dealing with molecules that lack strong UV-Vis chromophores. stackexchange.comuantwerpen.be
The study of similar chiral acids has shown that CD spectroscopy, when combined with computational methods, provides an unambiguous determination of absolute configuration. nih.gov For this compound, this chiroptical method would provide crucial stereochemical information that complements the structural data from other spectroscopic techniques.
Reactivity and Chemical Transformations of 2 Formamido 3 Methylhexanoic Acid
Hydrolysis Pathways of the Formamido Group
The N-formyl group serves as a common protecting group for the amine functionality in amino acids during peptide synthesis and other chemical modifications. nih.gov Its removal, or deprotection, is a critical step and is typically achieved through hydrolysis under various conditions.
Acidic Hydrolysis: The formamido group of 2-Formamido-3-methylhexanoic acid can be cleaved under acidic conditions. Heating the compound with dilute mineral acids, such as hydrochloric acid (HCl), effectively removes the formyl group to yield the parent amino acid, L-isoleucine, and formic acid. google.com This method is straightforward and cost-effective. However, the conditions must be carefully controlled, as harsh acidic conditions (high temperature or high acid concentration) can lead to unintended side reactions, such as hydrolysis of peptide bonds if the moiety is part of a larger peptide chain. google.com For N-formyl peptides, acidic-alcoholic hydrolysis, for instance using methanolic HCl, has also been employed, though it can be a slow process. google.com
Enzymatic Hydrolysis: In biological systems, the removal of the N-formyl group is a crucial step in protein maturation. In bacteria, protein synthesis begins with N-formylmethionine. The enzyme peptide deformylase (PDF) catalyzes the hydrolytic cleavage of the formyl group from the N-terminal formylmethionine of nascent polypeptide chains. nih.gov This process is essential for the subsequent action of other enzymes like methionine aminopeptidase. Studies on ribosome-bound nascent chains show that PDF binds and dissociates rapidly, allowing for efficient scanning and deformylation as the new protein emerges from the ribosome. nih.gov The reaction catalyzed by PDF is a hydrolytic cleavage, yielding the deformylated peptide and formic acid. nih.gov
Other Deformylation Methods: While acidic hydrolysis is common, other reagents have been developed to remove the formyl group under milder conditions, which is particularly important when sensitive functional groups are present in the molecule. These methods include the use of:
Hydroxylamine: Reacting an N-formyl-amino acid ester with hydroxylamine, particularly when at least 70% of it is present as a salt of a strong acid, can effectively remove the formyl group without major side reactions like ester hydrolysis or peptide bond cleavage. google.com
Hydrazine: This reagent has also been used for the deformylation of N-formyl peptides. google.com
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a key site for chemical modification, allowing for the formation of esters and amides. These reactions are fundamental in peptide chemistry and the synthesis of related derivatives.
Esterification: The carboxylic acid can be converted to its corresponding ester through various standard esterification protocols. Since the amino group is protected by the formyl group, self-condensation is prevented. Common methods include:
Fischer Esterification: Reaction with an alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol) in the presence of an acid catalyst.
Using Activating Agents: More sophisticated methods are often used for sensitive substrates to achieve milder conditions and higher yields. For instance, N-protected amino acids can be esterified using N-hydroxysuccinimide esters in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and an alcohol. core.ac.uk Another approach involves using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, which then reacts with the alcohol. nih.gov
A variety of amino acid ester hydrochlorides have been shown to react with triethyl orthoformate or trimethyl orthoformate to yield the N-formyl amino acid ester with good yield and high optical purity. acs.org These ester derivatives are important intermediates in synthesis. For example, a complex ester of N-formyl-L-isoleucine is known as an impurity of the pharmaceutical Orlistat. pharmaffiliates.comchemicalbook.commyskinrecipes.com
Amidation: The formation of an amide bond (or peptide bond) is one of the most significant reactions of amino acids. With the amino group of this compound protected, the carboxylic acid moiety can react with an amine or an amino acid ester to form a dipeptide or related amide. This typically requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.
Common coupling reagents and methods include:
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Active Esters: The carboxylic acid can be converted into an active ester (e.g., N-hydroxysuccinimide ester), which then reacts cleanly with the amine component.
Lewis Acid Catalysis: Direct amidation of unprotected amino acids has been explored using Lewis acid catalysts, although this is less relevant when the N-formyl group is already in place. nih.gov
The N-formyl group is crucial in these reactions to prevent the amino group from reacting with the activated carboxyl group of another molecule, thus avoiding unwanted polymerization. nih.gov
Reactions at the Alpha-Carbon: Alkylation and Derivatization
The alpha-carbon of carboxylic acid derivatives, including this compound, is activated by the adjacent carbonyl group. This allows for reactions such as enolate formation and subsequent electrophilic substitution. msu.edu
The hydrogen atom on the alpha-carbon is acidic (pKa ≈ 20 for typical carbonyl compounds) and can be removed by a suitable base to form an enolate anion. wizeprep.com This enolate is a potent nucleophile and can react with various electrophiles, enabling the introduction of new substituents at the alpha-position.
Alkylation: The enolate derived from an N-formyl amino acid ester can be alkylated by reacting it with an alkyl halide. This is a powerful method for synthesizing non-proteinogenic amino acids with diverse side chains. The reaction must be performed under anhydrous conditions with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to ensure complete enolate formation and prevent side reactions.
Other Derivatizations: Besides alkylation, the enolate can participate in other carbon-carbon bond-forming reactions, such as:
Aldol-type reactions: The enolate can add to the carbonyl group of an aldehyde or ketone to form a β-hydroxy derivative. wizeprep.comlibretexts.org
Halogenation: Acid- or base-catalyzed halogenation (chlorination or bromination) can occur at the alpha-position via an enol or enolate intermediate. msu.edu The Hell-Volhardt-Zelinski reaction, which uses PBr₃ or PCl₃ as a catalyst, is a classic method for the α-halogenation of carboxylic acids. msu.edu
These reactions provide a pathway to a wide range of structurally diverse amino acid derivatives, starting from this compound or its esters. The stereochemistry at the alpha-carbon is a critical consideration in these reactions, as racemization can occur under certain conditions. msu.edu
Cyclization Reactions Involving the Formamido and Carboxyl Groups
The bifunctional nature of this compound, containing both a formamido and a carboxyl group, allows it to undergo intramolecular cyclization reactions to form heterocyclic structures.
Oxazolone (B7731731) Formation: A key cyclization reaction for N-acyl amino acids is the formation of a 2,4-oxazolidinedione, more commonly known as an oxazolone (or azlactone). This reaction is typically promoted by dehydrating agents, such as acetic anhydride (B1165640). The N-formyl group participates directly in this cyclization. The resulting oxazolone is a highly reactive intermediate. nih.gov
Oxazolones are significant in peptide chemistry for several reasons:
They can be used as activated intermediates for peptide bond formation, reacting with an amino acid or peptide to extend the chain. nih.gov
A major drawback is that the alpha-proton of the oxazolone is highly acidic, leading to rapid racemization if the amino acid is chiral. This can compromise the stereochemical integrity of the final peptide.
Recent studies have highlighted the role of oxazolones as key intermediates in prebiotic peptide synthesis, where they can form in aqueous microdroplets and react with water to form dipeptides or with other amino acids to generate tripeptides, often with a high degree of chiral selectivity. nih.gov
Other Cyclizations: Depending on the reaction conditions and reagents, other cyclization pathways may be possible. For instance, intramolecular reactions could potentially lead to the formation of other heterocyclic systems, such as oxazinanones, although this is more commonly described for diazoketones derived from N-protected amino acids. frontiersin.orgnih.gov
Investigation of Reaction Kinetics and Mechanistic Studies
Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
Esterification and Amidation Mechanisms: The mechanism of esterification often involves the protonation of the carbonyl oxygen of the carboxylic acid (under acidic catalysis) to increase its electrophilicity, followed by nucleophilic attack from the alcohol. In base-catalyzed or coupling agent-mediated reactions, the mechanism proceeds through a more reactive intermediate, such as an O-acylisourea or an active ester. core.ac.uk
Cyclization Mechanisms: The formation of an oxazolone from an N-acyl amino acid under the action of acetic anhydride is a well-established cyclization-dehydration reaction. The mechanism involves the formation of a mixed anhydride with acetic acid, followed by intramolecular nucleophilic attack by the amide oxygen onto the activated carbonyl carbon, leading to ring closure and elimination of an acetate (B1210297) molecule. nih.gov
Below is a summary table of representative reactions and their typical conditions.
| Reaction Type | Functional Group | Typical Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrolysis (Deformylation) | Formamido | Dilute HCl, heat | L-Isoleucine | google.com |
| Esterification | Carboxylic Acid | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | This compound ester | nih.gov |
| Amidation (Peptide Coupling) | Carboxylic Acid | Amine (R'NH₂), Coupling Agent (e.g., DCC, EDC) | This compound amide | nih.gov |
| Reduction | Carboxylic Acid & Formamido | LiAlH₄, then H₂O workup | 2-(Methylamino)-3-methylhexan-1-ol | acs.org |
| Cyclization | Formamido & Carboxylic Acid | Acetic Anhydride | Oxazolone derivative | nih.gov |
| α-Halogenation | α-Carbon | Br₂, PBr₃ (catalyst) | 2-Bromo-2-formamido-3-methylhexanoic acid | msu.edu |
Computational and Theoretical Studies of 2 Formamido 3 Methylhexanoic Acid
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and thermodynamic stability of 2-Formamido-3-methylhexanoic acid. These calculations provide a detailed picture of electron distribution and energy, which are key determinants of a molecule's reactivity and behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It offers a good balance between computational cost and accuracy for many molecular systems. longdom.org DFT calculations can be employed to determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Different functionals, such as B3LYP and B3PW91, can be utilized within the DFT framework to calculate various molecular properties. epstem.net These hybrid functionals often provide a reliable description of molecular geometries and energies. nih.gov For instance, a DFT study on a related formamide-containing compound demonstrated the utility of these methods in accurately predicting molecular structures. researchgate.net The stability of different conformers of this compound can be assessed by comparing their total energies calculated using DFT. The conformer with the lowest energy is predicted to be the most stable.
A hypothetical DFT calculation on this compound could yield the following data:
Table 1: Hypothetical DFT (B3LYP/6-31G) Calculated Properties of this compound*
| Property | Calculated Value |
| Total Energy (Hartree) | -552.789 |
| Dipole Moment (Debye) | 3.45 |
| HOMO Energy (eV) | -6.98 |
| LUMO Energy (eV) | 0.52 |
| HOMO-LUMO Gap (eV) | 7.50 |
This data is illustrative and not based on actual experimental results.
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
For this compound, the HOMO is likely to be localized on the formamido and carboxyl groups, which contain lone pairs of electrons. The LUMO, on the other hand, would be associated with the antibonding orbitals of the carbonyl groups. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net The visualization of these orbitals can reveal regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. researchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
The presence of multiple rotatable bonds in this compound allows it to adopt a wide range of conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.govresearchgate.net
By solving Newton's equations of motion for the atoms in the molecule, MD simulations can generate a trajectory that describes how the molecule's conformation changes. This allows for the identification of low-energy, stable conformations and the transitions between them. nih.gov Such simulations can reveal the flexibility of the molecule and the preferred spatial arrangements of its functional groups. nih.gov A study on a different organic acid highlighted how conformational analysis can be performed using semi-empirical methods, which can also provide insights into the molecule's geometry. researchgate.net The results of MD simulations can be visualized through plots of potential energy versus simulation time or through the clustering of similar conformations to identify the most populated conformational states. nih.gov
Docking Studies with Relevant Biological Macromolecules (Hypothetical, focusing on in vitro mechanisms, strictly avoiding clinical/drug data)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In a hypothetical scenario, docking studies could be used to investigate the potential interactions of this compound with the active site of a relevant biological macromolecule, such as an enzyme, in an in vitro context.
These studies can provide insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that may stabilize the binding of the compound to the macromolecule. mdpi.com For example, the formamido and carboxyl groups of this compound could potentially form hydrogen bonds with amino acid residues in an enzyme's active site. The alkyl chain could engage in hydrophobic interactions. The results of docking studies are often presented as a scoring function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. nih.gov
Table 2: Hypothetical Docking Results of this compound with a Hypothetical Enzyme
| Parameter | Value |
| Docking Score (kcal/mol) | -6.8 |
| Number of Hydrogen Bonds | 3 |
| Interacting Residues | Amino Acid X, Amino Acid Y, Amino Acid Z |
This data is for illustrative purposes only and does not represent actual experimental findings.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.
These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). mdpi.com By analyzing a training set of compounds with known activities, a QSAR model can be built using statistical methods like multiple linear regression or partial least squares. mdpi.com The resulting model can then be used to predict the activity of new, untested derivatives, thereby guiding the design of more potent compounds. researchgate.net The predictive power of a QSAR model is typically assessed by its correlation coefficient (R²) and cross-validated R² (q²). nih.govmdpi.com A robust QSAR model can significantly aid in the rational design and optimization of lead compounds. nih.gov
Analytical Methodologies for the Detection and Quantification of 2 Formamido 3 Methylhexanoic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 2-Formamido-3-methylhexanoic acid, providing the necessary separation from complex matrices and closely related compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, each with specific advantages depending on the analytical goal.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
HPLC is a versatile technique for analyzing amino acids and their derivatives without the need for volatilization. For this compound, which possesses a chromophore in its formamido group, UV detection is a viable option. However, to enhance sensitivity and selectivity, various derivatization and detection strategies are employed.
A novel method for amino acid analysis involves the derivatization of multiple functional groups to improve hydrophobicity and basicity, enabling highly sensitive detection with liquid chromatography/tandem mass spectrometry (LC-MS/MS). In one study, amino acids, including the related N-formyl-L-methionine, were derivatized with 1-bromobutane (B133212). The resulting derivatives were successfully separated on an octadecyl-silylated silica (B1680970) column and detected by LC-MS/MS, achieving detection limits in the femtomole range (5.4-91 fmol). nih.gov This approach could be readily adapted for this compound.
For applications requiring fluorescence detection, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) is common for primary amino acids. researchgate.netmdpi.comyoutube.com While the secondary amine in this compound is blocked, methods involving hydrolysis to the primary amine followed by OPA derivatization could be employed. Alternatively, reagents targeting the carboxylic acid group can be used.
Hydrophilic Interaction Liquid Chromatography (HILIC) offers a solution for analyzing polar compounds like amino acids without derivatization. jocpr.com A method using a silica column with an isocratic mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer has been developed for the analysis of 17 underivatized amino acids, demonstrating the potential for direct analysis of this compound. jocpr.com
Table 1: HPLC Methodologies for Amino Acid Derivatives
| Technique | Derivatization Reagent | Column Type | Detection Mode | Key Findings | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | 1-bromobutane | Octadecyl-silylated silica | Tandem Mass Spectrometry | Detection limits of 5.4-91 fmol for 21 amino acid derivatives. | nih.gov |
| HPLC-Fluorescence | o-phthalaldehyde (OPA) | C18 | Fluorescence (Ex: 340 nm, Em: 455 nm) | Validated for quantifying amino acids in complex samples like chocolate. | researchgate.netmdpi.com |
| HPLC-UV (HILIC) | None (Underivatized) | Silica | UV | Successful separation of 17 underivatized amino acids. | jocpr.com |
| HPLC-PDA | None | Monolithic RP-C18 | Photo Diode Array (PDA) | Rapid analysis (<6 min) of amino acids in biological samples. | rsc.org |
Gas Chromatography (GC) with Advanced Detectors
Gas chromatography is a powerful technique for separating volatile compounds. However, due to the polar nature and low volatility of amino acids, derivatization is a mandatory step for GC analysis. sigmaaldrich.comthermofisher.commdpi.com This process converts the polar carboxyl and amino groups into less polar, more volatile derivatives.
Common derivatization strategies applicable to this compound include:
Silylation: This is a widely used technique where active hydrogens on carboxyl and hydroxyl groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.comresearchgate.net TBDMS derivatives offer greater stability against moisture compared to TMS derivatives. sigmaaldrich.com
Alkylation/Acylation: This is often a two-step process. First, the carboxyl group is esterified (e.g., to a methyl or propyl ester), followed by acylation of the amino and hydroxyl groups. nih.gov A common procedure involves esterification with an acidified alcohol (e.g., 2 M HCl in methanol) followed by acylation with an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). mdpi.comnih.gov Alkyl chloroformate reagents can also be used for a one-step derivatization in an aqueous medium. nih.gov
Following derivatization, the volatile analyte is separated on a GC column, typically a low-polarity phase like a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5, SLB™-5ms). sigmaaldrich.comthermofisher.com Detection is commonly achieved using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS). researchgate.netnih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is crucial, as biological systems often exhibit high stereoselectivity. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is the predominant method for this purpose. sigmaaldrich.com
Several types of CSPs are effective for resolving N-derivatized amino acid enantiomers:
Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated on silica are widely used. Lux polysaccharide-based CSPs have been shown to resolve 19 common N-FMOC protected α-amino acid derivatives under reversed-phase conditions. phenomenex.com
Macrocyclic Glycopeptide-based CSPs: These phases, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T) or vancomycin, are highly effective for separating underivatized and N-derivatized amino acids. sigmaaldrich.comsigmaaldrich.comchromatographytoday.com They operate through a variety of interactions, including hydrogen bonding and ionic interactions, and are compatible with LC-MS. sigmaaldrich.comchromatographytoday.com
Pirkle-type CSPs: These columns, like the SUMICHIRAL OA series, often contain a π-acidic group (e.g., 3,5-dinitrobenzoyl) and are effective for separating N-acetyl or other N-derivatized amino acids. scas.co.jp
Crown Ether-based CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers, often without derivatization. chromatographyonline.com
The choice of mobile phase is critical for achieving separation and can be run in normal-phase, reversed-phase, or polar organic modes, depending on the specific CSP and analyte. sigmaaldrich.com
Table 2: Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation
| CSP Type | Example Commercial Name | Principle of Separation | Applicable To | Reference |
|---|---|---|---|---|
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T, T2, V2 | Hydrogen bonding, ionic interactions, inclusion complexation | Underivatized and N-derivatized amino acids (e.g., FMOC, Boc) | sigmaaldrich.comsigmaaldrich.comscas.co.jp |
| Polysaccharide-based | Lux Cellulose/Amylose | Chiral grooves/cavities, hydrogen bonding, dipole-dipole interactions | N-derivatized amino acids (e.g., FMOC) | phenomenex.com |
| Pirkle-type (π-acid/π-base) | SUMICHIRAL OA series | π-π interactions, hydrogen bonding, dipole stacking | N-derivatized amino acids (e.g., DNB, acetyl) | scas.co.jp |
| Crown Ether | ChiroSil | Host-guest complexation with the primary amine | Underivatized primary amino acids | chromatographyonline.com |
| Ligand Exchange | Astec CLC | Diastereomeric metal complexes (e.g., with Cu²⁺) | Underivatized amino acids | chromatographytoday.com |
Sample Preparation and Derivatization Techniques for Analytical Applications
Proper sample preparation is critical to remove interfering substances and ensure accurate quantification. sickkids.cacreative-proteomics.com For biological samples, this may involve protein precipitation using reagents like trichloroacetic acid (TCA) or acetonitrile, or the removal of lipids with organic solvents. sickkids.cacreative-proteomics.comucdavis.edu Buffers containing primary or secondary amines (e.g., TRIS) must be removed as they can interfere with derivatization reactions. sickkids.ca
As discussed, derivatization is essential for GC analysis and often employed in HPLC to enhance detection.
For GC-MS: The most common methods are silylation with reagents like MTBSTFA or a two-step esterification/acylation. sigmaaldrich.comnih.gov For instance, a robust method involves esterification with acidified methanol, followed by acetylation with a mixture of acetic anhydride, trimethylamine, and acetone. ucdavis.eduucdavis.edu
For HPLC: Pre-column derivatization with fluorescent tags like o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines is widely used. mdpi.comphenomenex.comresearchgate.net For LC-MS/MS, derivatization with reagents like 1-bromobutane or isotope-coded tags (e.g., aTRAQ) can improve ionization efficiency and allow for multiplexed quantification. nih.govnih.gov
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
Spectrophotometric and spectrofluorimetric methods provide simpler, often faster, alternatives to chromatography for quantitative analysis, although they typically lack the same level of specificity. These methods rely on a chemical reaction that produces a colored or fluorescent product.
A classic spectrophotometric method for amino acids is the ninhydrin (B49086) reaction, which produces a deep purple color (Ruhemann's purple) with primary amino acids. nih.gov However, its applicability to N-formylated amino acids would require a prior hydrolysis step to free the primary amine.
More modern approaches utilize derivatizing agents that lead to a shift in the absorption spectrum or induce fluorescence.
o-Phthalaldehyde (OPA): In the presence of a thiol (like N-acetyl-L-cysteine), OPA reacts with primary amino groups to form highly fluorescent isoindole derivatives. mdpi.comnih.gov This is the basis for many fluorescence-based amino acid assays. researchgate.netresearchgate.net
Charge-Transfer Complex Formation: Amino acids can act as electron donors (n-donors) and react with π-acceptor reagents like tetrabromo-p-benzoquinone (Bromanil) to form colored charge-transfer complexes that can be measured spectrophotometrically. researchgate.net
Fluorescent Probes: Novel fluorescent probes are being developed for amino acid sensing. For example, BODIPY-based probes can produce a unique photophysical response upon coupling to an amino acid's α-amino group, allowing for identification and quantification. biorxiv.org Another approach uses the displacement of a fluorescent dye (calcein) from a non-fluorescent complex with a metal ion (Cu(II)) by an amino acid, leading to a detectable fluorescence signal. nih.gov
Development of High-Throughput Screening Methods for this compound
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, a process crucial in drug discovery and enzyme evolution. bmglabtech.comwikipedia.org Developing an HTS assay for this compound could be aimed at identifying enzymes that produce or degrade it, or finding molecules that inhibit these processes.
The core of HTS is the adaptation of an assay to a miniaturized format (e.g., 384- or 1536-well plates) that can be read by automated detectors. wikipedia.org
Potential HTS strategies for this compound include:
Fluorescence-Based Assays: A method developed for screening amino acid dehydrogenase activity could be adapted. nih.gov This assay relies on the production of an amino acid, which then binds to Cu(II) ions, releasing the fluorescent dye calcein (B42510) from a quenched complex. If an enzyme produces this compound, and this product can displace the dye, a fluorescent signal would be generated. nih.gov
Coupled Enzyme Assays: If an enzyme metabolizes this compound and in the process produces a detectable molecule like NADH or H₂O₂, this can be coupled to a secondary reaction that produces a colorimetric or fluorescent signal.
Mass Spectrometry-Based Screening: With the advent of rapid MS techniques, direct detection of the analyte or its product from a multi-well plate is becoming more common in HTS, offering high specificity without the need for a reporter system.
Bead-Based Screening: Ultra-high-throughput platforms using fiber-optic array scanning can screen libraries of millions or even billions of compounds, such as synthetic non-natural polymers or peptides, immobilized on beads. nih.govacs.org This technology could be used to discover molecules that bind to enzymes involved in the metabolism of this compound.
The development of any HTS method requires rigorous optimization and validation, including establishing robust positive and negative controls and ensuring a sufficient signal-to-noise ratio. wikipedia.org
Biochemical Contexts and Biosynthetic Considerations of 2 Formamido 3 Methylhexanoic Acid
Potential Natural Occurrence and Isolation from Biological Sources
Direct isolation of 2-Formamido-3-methylhexanoic acid from natural sources has not been extensively documented in scientific literature. However, the existence of its parent amino acid, 2-Amino-3-methylhexanoic acid (AMHA), has been confirmed in the biological realm. nih.gov
Researchers have successfully isolated and purified free 2-Amino-3-methylhexanoic acid from the mycelia of four fungal species: Magnaporthe oryzae and three species of Alternaria. nih.gov Structural analysis confirmed the isolated compound as the (2S, 3S)-α-amino acid. nih.gov This discovery is significant as it establishes a natural precedent for the carbon skeleton of this compound. The presence of the amino acid precursor in fungi suggests that these organisms, or others with similar metabolic pathways, could potentially synthesize the formylated derivative. The formylation of an amino group is a known biochemical modification, lending plausibility to the natural occurrence of this compound as a downstream product of AMHA.
Table 1: Documented Isolation of the Precursor Compound, 2-Amino-3-methylhexanoic acid (AMHA)
| Biological Source | Organism Type | Compound Isolated | Location of Accumulation |
|---|---|---|---|
| Magnaporthe oryzae | Fungus | 2-Amino-3-methylhexanoic acid | Mycelia |
Hypothetical Biosynthetic Pathways Involving Methyl-branched Amino Acid Metabolism
The biosynthesis of this compound is likely linked to the metabolism of branched-chain amino acids (BCAAs). nih.gov The structure of the compound, specifically the 3-methyl group, is characteristic of metabolites derived from isoleucine or similar branched-chain precursors. medchemexpress.com
A plausible hypothetical pathway involves a multi-step process beginning with intermediates from central metabolism:
Assembly of the Carbon Skeleton: The initial steps would likely mirror the biosynthesis of isoleucine, involving the condensation of pyruvate (B1213749) and α-ketobutyrate, followed by a series of enzymatic reactions to form the methyl-branched six-carbon backbone.
Transamination: An aminotransferase enzyme would then introduce an amino group at the C-2 position, forming 2-Amino-3-methylhexanoic acid (AMHA). The discovery of AMHA in fungi supports this step as a viable biological process. nih.gov
Formylation: The final and defining step would be the N-formylation of the amino group of AMHA. This reaction would be catalyzed by a specific N-formyltransferase, utilizing a formyl group donor such as N10-formyltetrahydrofolate. This would yield the final product, this compound.
This proposed pathway leverages known principles of amino acid and one-carbon metabolism. The regulation of such a pathway would likely be tied to the cellular pools of BCAAs and folate coenzymes. nih.govwisc.edu
Table 2: Hypothetical Biosynthetic Pathway for this compound
| Step | Reaction | Precursor(s) | Key Enzyme Class (Hypothetical) | Product |
|---|---|---|---|---|
| 1 | Carbon Skeleton Formation | Pyruvate, α-Ketobutyrate | Synthases, Dehydratases, Reductases | α-Keto-β-methylvalerate analog |
| 2 | Transamination | α-Keto-β-methylvalerate analog, Amino donor (e.g., Glutamate) | Aminotransferase | 2-Amino-3-methylhexanoic acid (AMHA) |
Interaction with Enzymes in In Vitro Biochemical Systems (Focus on fundamental enzyme-substrate interactions)
The chemical structure of this compound presents two primary sites for enzymatic interaction: the formamide (B127407) bond and the carboxylic acid group.
Formamide Bond Hydrolysis: The N-formyl group is a key feature. In biochemical systems, N-formylated amino acids are often processed by specific hydrolases. An enzyme class known as N-formylamino-acid deformylases could potentially recognize and cleave the formamide bond of this compound. This would release formic acid and the parent amino acid, AMHA. The substrate specificity would depend on the enzyme's active site, particularly its ability to accommodate the methyl-branched hexanoic acid side chain.
Carboxylic Acid Group Modification: The carboxyl group could be a substrate for enzymes such as esterases or ligases. For instance, in an in vitro system, the compound could potentially undergo esterification catalyzed by a lipase (B570770) in the presence of an alcohol, a reaction demonstrated with structurally similar compounds like 3-cyano-5-methylhexanoic acid ethyl ester. researchgate.net Conversely, enzymes could ligate other molecules to this carboxyl group.
The stereochemistry at the α-carbon (C-2) and the β-carbon (C-3) would be critical for determining the enantioselectivity of any enzyme interaction, a common feature in biocatalysis. researchgate.net
Table 3: Potential In Vitro Enzyme Interactions with this compound
| Enzyme Class (Hypothetical) | Site of Interaction | Type of Reaction | Potential Product(s) |
|---|---|---|---|
| N-Formylamino-acid Deformylase | Formamide bond | Hydrolysis | 2-Amino-3-methylhexanoic acid, Formic acid |
| Amidohydrolase/Amidase | Formamide bond | Hydrolysis | 2-Amino-3-methylhexanoic acid, Formic acid |
| Esterase/Lipase | Carboxylic acid group | Esterification (in presence of alcohol) | Corresponding ester of this compound |
Role as a Metabolite or Intermediate in Biological Systems (Non-human, non-clinical focus)
While the precise role of this compound as a metabolite is not established, its relationship with the bioactive compound AMHA allows for informed speculation. In non-human systems, particularly plants and microbes, AMHA has been shown to function as a plant elicitor, enhancing resistance to both abiotic stresses (like temperature) and biotic threats (fungal, bacterial, and viral diseases). nih.gov For example, AMHA pretreatment protects wheat against powdery mildew and Arabidopsis against Pseudomonas syringae. nih.gov
Given this context, this compound could serve several potential metabolic functions:
A Storage or Transport Form: Formylation of the amino group neutralizes its charge and may alter its solubility and reactivity. This could represent a strategy for storing or transporting the parent amino acid, AMHA, within an organism, to be de-formylated later to release the active compound.
A Regulatory Molecule: The formamido derivative could be a signaling molecule in its own right, with a different target or affinity than AMHA. The formyl group could be a specific recognition motif for a receptor or enzyme, modulating a distinct metabolic or signaling pathway.
An Intermediate in Degradation: The compound might be an intermediate in a catabolic pathway for AMHA. Formylation could be the first step in preparing the molecule for subsequent breakdown. The metabolism of other branched-chain fatty acids involves multiple enzymatic steps, and this could be one of them. nih.govhmdb.ca
The accumulation of the precursor AMHA in fungal mycelia suggests that these organisms are a logical starting point for investigating the potential presence and metabolic role of its formylated counterpart. nih.gov
Applications of 2 Formamido 3 Methylhexanoic Acid in Advanced Organic Synthesis
A Chiral Building Block for the Synthesis of Complex Molecules
The stereochemistry of a molecule is paramount in determining its biological activity and material properties. As an enantiomerically pure compound, 2-Formamido-3-methylhexanoic acid serves as an invaluable chiral building block, enabling the synthesis of complex target molecules with a high degree of stereocontrol. nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net The formyl protecting group on the amine allows for a range of chemical transformations to be performed at other parts of the molecule without affecting the stereocenter at the alpha-carbon. nih.gov This strategic protection is crucial in multi-step syntheses where maintaining chiral integrity is essential. nih.gov
The use of amino acids as chiral templates is a well-established strategy in asymmetric synthesis. researchgate.net In this context, this compound, as a derivative of L-isoleucine, provides a scaffold with a defined three-dimensional arrangement. researchgate.net This pre-defined stereochemistry directs the formation of new stereocenters in subsequent reactions, a concept fundamental to the synthesis of many natural products and pharmaceuticals. nih.gov The principles of using chiral auxiliaries, where a chiral molecule is temporarily incorporated to guide a stereoselective reaction, are conceptually similar to the application of this compound as a chiral building block.
A Precursor for the Synthesis of Novel Amides and Peptidomimetics
The amide bond is a cornerstone of peptide and protein chemistry. libretexts.org this compound is a valuable precursor for the synthesis of novel amides and peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. nih.govnih.gov The formyl group can be readily removed under specific conditions to reveal the primary amine, which can then be coupled with a variety of carboxylic acids to form new amide bonds. nih.gov This process is central to the stepwise construction of peptide chains. mdpi.com
The synthesis of N-formylated peptides is a known strategy in peptide chemistry, often employed to protect the N-terminus during synthesis or to create biologically active molecules. mdpi.com The methodologies for formylating amines and amino acids are well-documented and can be applied to the synthesis of this compound itself. thieme-connect.combeilstein-journals.orgacs.orgacs.org Once synthesized, this compound can be incorporated into peptide chains or used as a starting point for the creation of peptidomimetics. These synthetic analogues are designed to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. nih.gov
An Intermediate in the Development of Specialty Chemicals
The unique structural features of this compound make it a valuable intermediate in the synthesis of various specialty chemicals. cdnsciencepub.com Amino acid derivatives, in general, are recognized as important starting materials for a wide range of chemical products due to their inherent functionality and chirality. amerigoscientific.comnumberanalytics.com The combination of a carboxylic acid, a protected amine, and a specific alkyl side chain in this compound provides multiple points for chemical modification.
While direct large-scale industrial applications of this compound are not extensively documented in publicly available literature, the principles of using amino acid derivatives in chemical production are well-established. cdnsciencepub.com For instance, N-formylamino acids are considered important compounds in the food and pharmaceutical industries as intermediates for various peptide compounds. google.com The development of excitatory amino acid pharmacology has also relied on a variety of amino acid derivatives to probe receptor structure and function. cdnsciencepub.com
Designing and Synthesizing Derivatives for Material Science Applications
The field of material science is increasingly turning to bio-inspired molecules to create novel functional materials. N-acyl amino acids, including derivatives of this compound, are attractive candidates for the development of new polymers and surfactants. nih.govrsc.org The ability of these molecules to self-assemble and their inherent biodegradability make them suitable for a range of applications.
Emerging Research Avenues and Future Directions for 2 Formamido 3 Methylhexanoic Acid
Exploration of Undiscovered Synthetic Routes and Methodologies
A thorough review of chemical synthesis literature did not yield any specific or novel synthetic routes for the production of 2-Formamido-3-methylhexanoic acid. General methodologies for the formylation of amino acids or the synthesis of branched-chain carboxylic acids could theoretically be adapted, but no documented instances of these applications to create this specific compound have been published. Research on related compounds, such as the synthesis of (S)-3-cyano-5-methylhexanoic acid ethyl ester as an intermediate for Pregabalin, involves different functional groups and synthetic strategies.
Development of Advanced Analytical Techniques for Trace Analysis
There is no available literature detailing the development of advanced analytical techniques specifically for the trace analysis of this compound. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used for the analysis of similar compounds like stereoisomers of 2-hydroxy-3-methylpentanoic acid, no specific methods, validation data, or limits of detection have been published for this compound. nih.gov
Investigation of Stereoisomer-Specific Reactivity and Applications
Due to the chiral center at the second carbon, this compound can exist as different stereoisomers. However, there is no published research on the separation, characterization, or stereoisomer-specific reactivity and applications of these different forms. The synthesis and analysis of stereoisomers for related compounds have been explored, but this has not been extended to this compound. nih.gov
Expanding the Utility of this compound as a Versatile Synthetic Synthon
A synthetic synthon is a building block used to create more complex molecules. The potential utility of this compound as a synthon has not been explored in any published research. There are no documented examples of this compound being used in the synthesis of other molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Formamido-3-methylhexanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process:
Amination : React 3-methylhex-2-enoic acid with formamide under acidic conditions to introduce the formamido group.
Stereochemical control : Use chiral catalysts (e.g., L-proline derivatives) to ensure enantiomeric purity, as racemic mixtures complicate biological studies .
Purification : Employ column chromatography (silica gel, 20% EtOAc/hexane) followed by recrystallization in ethanol.
- Critical factors : Temperature (>80°C) accelerates formamide coupling but may degrade the methyl substituent. Optimize pH (4–6) to minimize side reactions like hydrolysis .
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the formamido group (δ 8.2–8.5 ppm for NH) and methyl branching (δ 1.0–1.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (CHNO, theoretical 171.0895) .
- X-ray crystallography : Resolve stereochemical ambiguity by co-crystallizing with a chiral resolving agent (e.g., L-tartaric acid) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Enzyme inhibition : The formamido group mimics transition states in hydrolytic enzymes (e.g., proteases). Test inhibitory activity via fluorometric assays using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
- Peptide mimetics : Incorporate into peptide chains to study backbone flexibility using circular dichroism (CD) spectroscopy .
Advanced Research Questions
Q. How can enantiomers of this compound be separated, and what analytical techniques validate their biological activity differences?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IA column with hexane:isopropanol (85:15) to resolve enantiomers. Monitor retention times and compare with standards .
- Biological validation : Perform kinetic assays (e.g., IC determination) on isolated enantiomers to assess stereospecific enzyme interactions. Report discrepancies ≥20% as significant .
Q. What experimental strategies resolve contradictory bioactivity data in studies involving this compound?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (pH, temperature, buffer composition). For example, conflicting IC values may arise from variations in Tris buffer (pH 7.4 vs. 8.0) .
- Impurity profiling : Use HPLC-MS to detect trace contaminants (e.g., hydrolyzed byproducts) that skew activity results. Threshold: ≥95% purity for valid conclusions .
Q. How does this compound interact with metabolic pathways, and what isotopic labeling methods track its fate in vivo?
- Methodological Answer :
- Isotopic labeling : Synthesize C-labeled analogs at the methyl group. Track metabolic incorporation via LC-MS/MS in cell lysates.
- Pathway mapping : Use knockout cell lines (e.g., CRISPR-edited HEK293) to identify enzymes involved in its catabolism (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
